Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 . It is a heterocyclic compound containing a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate consists of a pyrrole moiety fused to a pyridine nucleus . This structure contains two important pharmacophores, i.e., pyrrole and pyridine .
Physical And Chemical Properties Analysis
Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate has a molecular weight of 254.71 . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Enantioselective Synthesis and Cyclization
A significant application involves the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method offers a practical and efficient approach to synthesize chiral pyrrolidine derivatives with high yields and excellent enantiomeric excesses. Such compounds are valuable in drug development and synthetic chemistry due to their biological activity and potential as building blocks for more complex molecules (Chung et al., 2005).
Crystallographic and Computational Studies
The compound has also been a subject of crystallographic and computational analyses, as seen in the synthesis and characterization of related thieno[2,3-c]pyridine derivatives. These studies not only provide insights into the structural aspects of such compounds but also their potential interactions, which can be crucial for designing materials with specific properties (Çolak et al., 2021).
Chemical Transformations and Functional Group Reactions
Another research direction includes exploring the chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, demonstrating the versatility of tert-butyl substituted pyridines in organic synthesis. These transformations enable the synthesis of diverse functionalized pyridine derivatives, highlighting the utility of tert-butyl substituted pyridines in constructing complex molecular architectures with potential applications in drug design and materials science (Moskalenko & Boev, 2014).
Future Directions
The pyrrolopyridine scaffold, which includes Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate, has been the subject of many pharmacological studies over the last hundred years due to their structure containing two important pharmacophores, i.e., pyrrole and pyridine . Future research may focus on developing new compounds containing this scaffold to explore their potential in treating various diseases .
properties
IUPAC Name |
tert-butyl 4-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4,6H,5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWPEZZBXCBPAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.